molecular formula C9H11F3O2 B14882975 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol

Cat. No.: B14882975
M. Wt: 208.18 g/mol
InChI Key: AXJQXDUREACDBC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol is an organic compound characterized by the presence of trifluoromethyl and furan groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethanol and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the reaction of 2-furylmethanol with trifluoroacetaldehyde under basic conditions to form the intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-one.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-2-butyn-1-ol: Another trifluoromethylated alcohol with different reactivity due to the presence of an alkyne group.

    4,4,4-Trifluoro-2-butenoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.

    2-(Furan-2-ylmethyl)butan-1-ol: Similar structure but without the trifluoromethyl group.

Uniqueness

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

Molecular Formula

C9H11F3O2

Molecular Weight

208.18 g/mol

IUPAC Name

4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-ol

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7,13H,4-6H2

InChI Key

AXJQXDUREACDBC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(CC(F)(F)F)CO

Origin of Product

United States

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